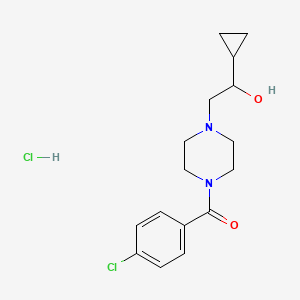

![molecular formula C13H11FN4O B2496744 5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-93-9](/img/structure/B2496744.png)

5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives, including those similar to 5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, involves multiple steps. Key processes include the condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. These steps lead to the formation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit novel fluorescent properties and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu et al., 2006).

Molecular Structure Analysis

The crystal structure of related pyrazolo[1,5-a]pyrimidine derivatives has been determined, showcasing the distinct effective inhibition on the proliferation of some cancer cell lines. This suggests that the molecular arrangement of these compounds, including the this compound, can have significant biological activity (Liu et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrazolo[3,4-d]pyrimidin derivatives have been explored through the synthesis of various functionalized compounds. For instance, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate demonstrates the potential for further functionalization, indicating a versatile chemistry for the core pyrazolo[3,4-d]pyrimidin skeleton (Wu et al., 2005).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of these compounds provide valuable information on their stability and physical behavior under different conditions. However, specific details on the physical properties of this compound are scarce in the available literature.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for further chemical modifications, are essential aspects of pyrazolo[3,4-d]pyrimidin derivatives. Studies have demonstrated the synthesis of various derivatives, highlighting the chemical versatility and potential for the development of new compounds with targeted properties (Heravi et al., 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives and related compounds, demonstrating their potential in creating novel fluorescent molecules and inhibitors. The synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate showcases the compound's reactivity and its application in creating fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).

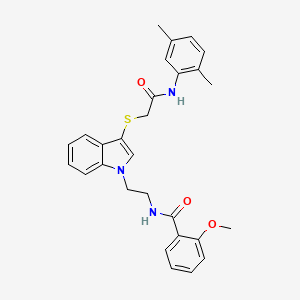

Pharmacological Significance

Certain pyrazolopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities. Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were found to exhibit significant anti-inflammatory activity, with some compounds showing superior activity in comparison to standard treatments (Sandeep B. Yewale et al., 2012). Additionally, novel series of pyrazolopyrimidines derivatives have been shown to act as anticancer and anti-5-lipoxygenase agents, demonstrating the compound's versatility in drug development (A. Rahmouni et al., 2016).

Antimicrobial Activity

Compounds derived from pyrazolo[3,4-d]pyrimidine have shown significant antimicrobial activity. For instance, pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives exhibited notable antibacterial and antifungal activity, highlighting the potential use of these compounds in addressing microbial resistance (C. N. Khobragade et al., 2010).

Anticancer Potential

The synthesis and evaluation of pyrazolopyrimidine derivatives for their anticancer activity have been a significant area of research. These compounds have been tested against various cancer cell lines, with some showing potent inhibitory effects. This underscores the compound's potential in developing new anticancer therapies (Ashraf S. Hassan et al., 2015).

Mécanisme D'action

Target of Action

The compound 5-ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been identified as a selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising target in immunomodulation of several pathological conditions, especially cancers .

Mode of Action

5-Ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one interacts with IDO1, inhibiting its function . This interaction results in the modulation of the immune response, particularly in the context of cancer, where IDO1 plays a role in suppressing the immune system’s ability to target cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by 5-ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is the kynurenine pathway . IDO1, the target of this compound, is a key enzyme in this pathway, which metabolizes tryptophan into kynurenine . By inhibiting IDO1, this compound can alter the balance of this pathway, affecting downstream effects such as immune response modulation .

Result of Action

The molecular and cellular effects of 5-ethyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one’s action primarily involve the modulation of the immune response. By inhibiting IDO1, this compound can prevent the suppression of the immune system that is often seen in cancer, potentially allowing the immune system to more effectively target and destroy cancer cells .

Propriétés

IUPAC Name |

5-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O/c1-2-17-8-15-12-11(13(17)19)7-16-18(12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQCMANYIUAZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)